dimethyl (2E)-2-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]butanedioate
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Overview
Description
Dimethyl (2E)-2-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]butanedioate is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are widely used in various chemical and biological applications due to their versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2E)-2-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]butanedioate typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid or base catalyst under reflux conditions. The general reaction scheme is as follows:
[ \text{Hydrazine derivative} + \text{Aldehyde/Ketone} \rightarrow \text{Hydrazone} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2E)-2-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Dimethyl (2E)-2-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]butanedioate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (2E)-2-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]butanedioate involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2E)-2-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]butanedioate
- Dimethyl (2E)-2-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]propanoate
- Dimethyl (2E)-2-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]pentanedioate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the dimethylpyrimidinyl group and the butanedioate moiety
Properties
Molecular Formula |
C12H16N4O4 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
dimethyl (2E)-2-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]butanedioate |
InChI |
InChI=1S/C12H16N4O4/c1-7-5-8(2)14-12(13-7)16-15-9(11(18)20-4)6-10(17)19-3/h5H,6H2,1-4H3,(H,13,14,16)/b15-9+ |
InChI Key |
AGCSKRGLLDVCEL-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C(\CC(=O)OC)/C(=O)OC)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=C(CC(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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